molecular formula C9H4F4 B7968176 2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B7968176
M. Wt: 188.12 g/mol
InChI Key: VBTYDWITDVBZSV-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it useful in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-ethynyl-1-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYDWITDVBZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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